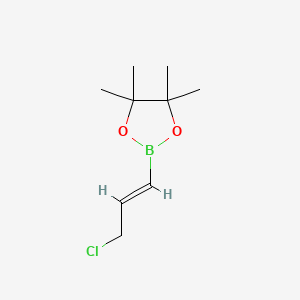
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound is a boronic ester, which are often used in organic synthesis due to their stability and their ability to participate in various types of reactions .
Molecular Structure Analysis
The compound contains a boron atom, which is likely coordinated to two oxygen atoms and an alkyl group, forming a boronic ester. It also contains a chloropropenyl group, which is a three-carbon chain with a chlorine atom and a carbon-carbon double bond .Chemical Reactions Analysis
Boronic esters are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The chloropropenyl group could potentially participate in reactions involving the carbon-carbon double bond or the carbon-chlorine bond.Applications De Recherche Scientifique
Synthesis and Molecular Structure
Synthesis Methods : A study by Li and Wang (2016) describes the synthesis of a compound closely related to 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane through the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene in tetrahydrofuran. This process occurs under a nitrogen atmosphere, highlighting a method for synthesizing related dioxaborolane compounds (Li & Wang, 2016).
Crystal Structure Analysis : The same study also provides insights into the molecular structure of the synthesized compound. The butyl group in the molecule adopts an extended conformation, and the dioxaborolane ring shows a twisted conformation, with no significant intermolecular interactions (Li & Wang, 2016).
DFT Studies for Structure Optimization : Further research by Huang et al. (2021) on similar compounds demonstrates the use of density functional theory (DFT) for molecular structure calculation and confirmation. Their studies on boric acid ester intermediates with benzene rings utilized DFT for conformational analysis, aligning well with the structures determined by X-ray diffraction (Huang et al., 2021).
Physicochemical Properties
Molecular Electrostatic Potential and Orbitals : The study by Huang et al. (2021) also delves into the molecular electrostatic potential and frontier molecular orbitals of the title compounds. These investigations help to reveal some physicochemical properties of the compounds, contributing to a better understanding of their characteristics (Huang et al., 2021).
Vibrational Properties and Spectroscopy : Wu et al. (2021) conducted studies on similar compounds, focusing on vibrational properties and spectroscopy. They used DFT and time-dependent DFT (TD-DFT) calculations to analyze spectroscopic data and geometrical parameters, providing insights into the vibrational aspects of such compounds (Wu et al., 2021).
Optical Properties : Naka et al. (2013) explored the optical properties of an H-shaped molecule incorporating similar dioxaborolane units. Their study sheds light on the absorption and emission characteristics of such compounds, which can be crucial for applications in fields like material science (Naka et al., 2013).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many boronic esters are considered stable and relatively safe to handle, but they can cause irritation if they come into contact with the skin or eyes . The chloropropenyl group could potentially make the compound more reactive and potentially hazardous .
Orientations Futures
Propriétés
IUPAC Name |
2-[(E)-3-chloroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDNUSUVDDICF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)
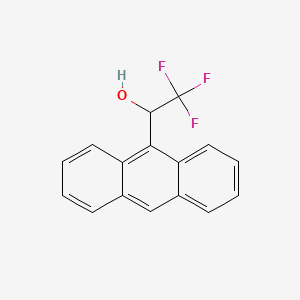
![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)
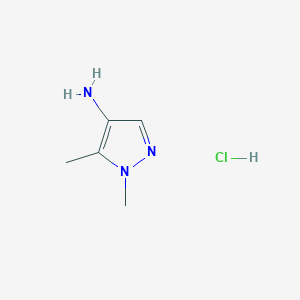


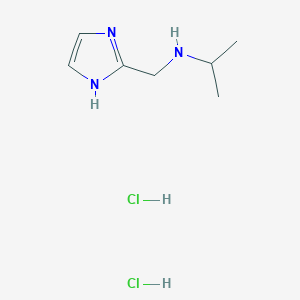

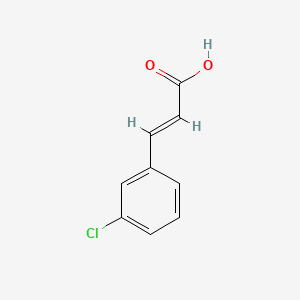
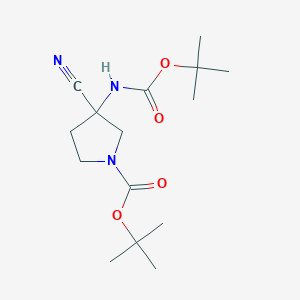
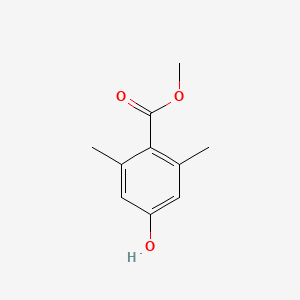

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)
